molecular formula C10H12O2S B6363201 (2-Phenyl-1,3-dioxolan-2-yl)methanethiol CAS No. 1116096-39-9

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol

Cat. No.: B6363201
CAS No.: 1116096-39-9
M. Wt: 196.27 g/mol
InChI Key: KIAGXLJMXRCMIG-UHFFFAOYSA-N
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Description

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol is a chemical compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a phenyl group attached to the ring. The presence of a thiol group (-SH) makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-dioxolan-2-yl)methanethiol typically involves the reaction of phenylacetaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The resulting intermediate is then treated with a thiolating agent such as hydrogen sulfide or thiourea to introduce the thiol group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-dioxolan-2-yl)methanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-phenyl-1,3-dioxolan-2-yl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c13-8-10(11-6-7-12-10)9-4-2-1-3-5-9/h1-5,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAGXLJMXRCMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CS)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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